Home > Products > Screening Compounds P37889 > 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine -

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine

Catalog Number: EVT-3824682
CAS Number:
Molecular Formula: C25H30ClN3O3
Molecular Weight: 456.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine belongs to a class of organic compounds characterized by the presence of both a piperazine ring and a 1,3-benzodioxol moiety. While a specific name for this particular compound wasn't found in the provided literature, it exhibits structural similarities to several bioactive compounds investigated for their potential in targeting sigma-1 receptors []. These receptors are implicated in various neurological and psychiatric disorders, making their ligands of significant interest in pharmaceutical research.

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250)

  • Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It exhibits anti-inflammatory effects and has shown efficacy in reducing arthritis development in animal models. Additionally, PPA250 can decrease serum nitric oxide concentrations in mice treated with lipopolysaccharide. []
  • Relevance: While not structurally identical, PPA250 shares a similar mechanism of action with the target compound by inhibiting the dimerization of iNOS. This suggests potential therapeutic applications for compounds like 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine in inflammatory and autoimmune diseases. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

  • Compound Description: Similar to PPA250, Compound 2 also acts as an inhibitor of iNOS dimerization. Crystallographic studies demonstrate that Compound 2 prevents dimerization by binding to the heme group within the iNOS monomer. This compound also demonstrates the ability to reduce serum nitric oxide levels in mice administered lipopolysaccharide. []
  • Relevance: Compound 2 shares a key structural feature with the target compound, 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine: the 1,3-benzodioxol-5-ylmethyl group attached to the piperazine ring. This structural similarity, coupled with the shared mechanism of iNOS inhibition, further highlights the potential relevance of this structural motif for biological activity. []

(2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

  • Compound Description: This compound exhibits anti-malarial activity. Studies indicate that the presence of a hydroxyl group, a benzyl group, and methylene substituents on the piperazinyl nitrogens are essential for its biological activity. []
  • Relevance: This compound shares a significant structural similarity with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, particularly the presence of the 1,3-benzodioxol-5-ylmethylpiperazine moiety. The shared structural features suggest that 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine might also possess anti-malarial properties, or its activity could be modulated by incorporating structural elements found in this related compound. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

  • Compound Description: This compound demonstrates anti-malarial activity. Similar to compound (1), the presence of the hydroxyl group, benzyl group, and methylene substituents on the piperazinyl nitrogens seems crucial for its activity. []
  • Relevance: Compound (3) exhibits a close structural resemblance to 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, specifically the common presence of the 1,3-benzodioxol-5-ylmethylpiperazine moiety. This shared structural characteristic suggests that 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine might also exhibit anti-malarial activity. Further exploration of modifications incorporating structural elements found in this related compound could be beneficial in modulating its activity. []

N-[1(R)-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2(S)-[4-[(4-methy l-1-piperazinyl)carbonyl]phenoxy]-4-oxo-1-azetidinecarboxamide (L-694,458)

  • Compound Description: L-694,458 is an orally active human leukocyte elastase inhibitor. Its metabolism involves various pathways, including N-oxidation of the piperazine group, O-dealkylation of the methylenedioxyphenyl group, piperazine N-desmethylation, hydroxylation, and cleavage of the beta-lactam ring. []
  • Relevance: L-694,458 shares the 1,3-benzodioxol-5-ylmethylpiperazine moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine. While L-694,458 exhibits a different primary activity as an elastase inhibitor, the shared structural feature suggests potential metabolic similarities and potential for exploring modifications to target different biological pathways. []

3-(4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl)propylcarbonylcyclopentadienyl tricarbonyl rhenium (10a)

  • Compound Description: This rhenium complex exhibits high in vitro affinity for sigma-1 receptors, with moderate to high selectivity for sigma-2 receptors and the vesicular acetylcholine transporter. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine share the 1,3-benzodioxol-5-ylmethylpiperazine moiety. The presence of this structure in a compound with high affinity for sigma-1 receptors suggests that 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine might also possess affinity for these receptors, or modifications incorporating structural elements from this compound could be explored to modulate its activity and target sigma receptors. []

4-(4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl)butylcarbonylcyclopentadienyl tricarbonyl rhenium (10b)

  • Compound Description: Similar to compound 10a, this rhenium complex demonstrates high in vitro affinity for sigma-1 receptors and possesses moderate to high selectivity for sigma-2 receptors and the vesicular acetylcholine transporter. []
  • Relevance: This compound, like 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine, contains the 1,3-benzodioxol-5-ylmethylpiperazine structural element. Its high affinity for sigma-1 receptors indicates that the shared structure could be relevant for sigma receptor binding. Further investigation into modifications incorporating elements from this compound could be beneficial for potentially enhancing or modulating the activity of 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine towards sigma receptors. []

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanone

Molecular Formula

C25H30ClN3O3

Molecular Weight

456.0 g/mol

InChI

InChI=1S/C25H30ClN3O3/c26-22-4-2-1-3-21(22)17-27-9-7-20(8-10-27)25(30)29-13-11-28(12-14-29)16-19-5-6-23-24(15-19)32-18-31-23/h1-6,15,20H,7-14,16-18H2

InChI Key

CASQADFVSCBDQM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5Cl

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.